An In-depth Technical Guide to 4-Ethylcyclohexene (CAS 3742-42-5)
An In-depth Technical Guide to 4-Ethylcyclohexene (CAS 3742-42-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-ethylcyclohexene (CAS 3742-42-5), a cyclic alkene of interest in organic synthesis. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and available spectral data. Notably, this guide also addresses the current gap in knowledge regarding the biological activity and metabolic fate of 4-ethylcyclohexene, a crucial consideration for its potential applications in drug development and life sciences. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using diagrams to facilitate understanding and reproducibility.
Chemical and Physical Properties
4-Ethylcyclohexene is a colorless liquid with a molecular formula of C₈H₁₄.[1][2][3] It is characterized by a cyclohexene (B86901) ring substituted with an ethyl group. This structure makes it a valuable intermediate in various chemical syntheses.[1][3]
Table 1: Physical and Chemical Properties of 4-Ethylcyclohexene
| Property | Value | Source |
| CAS Number | 3742-42-5 | [1][4] |
| Molecular Formula | C₈H₁₄ | [1][2][3] |
| Molecular Weight | 110.20 g/mol | [1][5] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 130.8 °C at 760 mmHg | [5] |
| Density | 0.802 g/mL | [5] |
| Flash Point | 13 °C | [5] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |
| Refractive Index | 1.445 | [6] |
| Vapor Pressure | 11.7 mmHg at 25 °C | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-ethylcyclohexene.
Table 2: Spectroscopic Data for 4-Ethylcyclohexene
| Spectrum Type | Key Peaks/Signals | Source |
| ¹H NMR | No specific data found for 4-ethylcyclohexene. For the analogous 1-methylcyclohexene, signals appear in the ranges of 2.2-1.2 ppm (sp³ C-H) and 5.5-5.0 ppm (sp² C-H). | [7][8] |
| ¹³C NMR | No specific data found for 4-ethylcyclohexene. For the analogous 1-methylcyclohexene, signals appear in the ranges of 20-50 ppm (sp³ carbons) and 100-150 ppm (sp² carbons).[1][7] | [1][7] |
| IR Spectroscopy | A C=C stretching vibration is expected around 1650 cm⁻¹. C-H stretching vibrations for sp² carbons are expected just above 3000 cm⁻¹, and for sp³ carbons just below 3000 cm⁻¹. | [9] |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 110. | [4][10][11][12] |
Synthesis of 4-Ethylcyclohexene
Two primary routes for the synthesis of 4-ethylcyclohexene are the dehydration of 4-ethylcyclohexanol (B27859) and the partial hydrogenation of 4-vinylcyclohexene (B86511).
Dehydration of 4-Ethylcyclohexanol
This method involves the acid-catalyzed elimination of water from 4-ethylcyclohexanol.
Experimental Protocol (Adapted from the synthesis of cyclohexene and methylcyclohexene):
-
Reaction Setup: In a round-bottom flask, combine 4-ethylcyclohexanol with a catalytic amount of a strong acid such as phosphoric acid or sulfuric acid.
-
Heating: Heat the mixture to facilitate the dehydration reaction. The temperature should be carefully controlled to favor the formation of the alkene and distill it from the reaction mixture as it forms.
-
Distillation: The product, 4-ethylcyclohexene, along with water, is distilled from the reaction flask.
-
Workup: The distillate is washed with a saturated sodium chloride solution and a sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Purification: The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and purified by fractional distillation to yield pure 4-ethylcyclohexene.
Caption: Dehydration of 4-Ethylcyclohexanol Workflow.
Partial Hydrogenation of 4-Vinylcyclohexene
This method involves the selective hydrogenation of the exocyclic double bond of 4-vinylcyclohexene.
Experimental Protocol (Conceptual):
-
Catalyst Preparation: A suitable catalyst, such as Raney nickel or a supported palladium catalyst, is prepared and activated.
-
Reaction: 4-Vinylcyclohexene is dissolved in an appropriate solvent and subjected to hydrogenation in the presence of the catalyst under a hydrogen atmosphere.
-
Monitoring: The reaction is monitored by techniques like gas chromatography to ensure the selective hydrogenation of the vinyl group while preserving the endocyclic double bond.
-
Workup: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude 4-ethylcyclohexene is purified by distillation.
Caption: Hydrogenation of 4-Vinylcyclohexene Workflow.
Chemical Reactions of 4-Ethylcyclohexene
The double bond in 4-ethylcyclohexene is the primary site of its reactivity, undergoing typical alkene reactions such as electrophilic additions.
Bromination
The addition of bromine across the double bond of 4-ethylcyclohexene is expected to proceed via a bromonium ion intermediate, leading to the trans-dibromide product.
Experimental Protocol (Conceptual, adapted from cyclohexene bromination):
-
Dissolution: 4-Ethylcyclohexene is dissolved in an inert solvent such as dichloromethane.
-
Bromine Addition: A solution of bromine in the same solvent is added dropwise to the 4-ethylcyclohexene solution at a controlled temperature, typically cooled in an ice bath.
-
Reaction: The reaction is usually rapid, as indicated by the disappearance of the bromine color.
-
Workup: The reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by washing with water and brine.
-
Isolation: The organic layer is dried, and the solvent is evaporated to yield the crude dibrominated product, which can be further purified if necessary.
Caption: Bromination of 4-Ethylcyclohexene Pathway.
Oxidation
The oxidation of 4-ethylcyclohexene can yield various products depending on the oxidizing agent and reaction conditions. For instance, epoxidation would yield 4-ethylcyclohexene oxide, while stronger oxidizing conditions could lead to cleavage of the double bond.
Experimental Protocol (Conceptual for Epoxidation):
-
Reagent: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common reagent for epoxidation.
-
Reaction: 4-Ethylcyclohexene is dissolved in a suitable solvent (e.g., dichloromethane) and treated with the peroxy acid at a controlled temperature.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography.
-
Workup: After the reaction is complete, the mixture is washed to remove the carboxylic acid byproduct and any remaining peroxy acid.
-
Purification: The crude epoxide is purified by chromatography or distillation.
Biological Activity and Signaling Pathways
A thorough review of the current scientific literature reveals a significant lack of data on the biological activity, mechanism of action, and metabolic pathways of 4-ethylcyclohexene. Studies on structurally related compounds, such as 4-vinylcyclohexene, have indicated potential toxicity, particularly ovarian toxicity, which is attributed to its metabolism to epoxide derivatives.[13][14] However, similar toxicological or metabolic studies on 4-ethylcyclohexene have not been reported.
For professionals in drug development, this absence of data is a critical consideration. The potential for metabolic activation to reactive intermediates, as seen with analogous compounds, warrants caution. Any consideration of 4-ethylcyclohexene or its derivatives in a pharmaceutical context would necessitate comprehensive toxicological and metabolic profiling.
Conclusion
4-Ethylcyclohexene is a readily synthesizable cyclic alkene with well-defined chemical properties and reactivity. This guide provides foundational knowledge and experimental frameworks for its preparation and chemical transformations. However, the dearth of information regarding its biological effects and metabolic fate is a significant knowledge gap. For researchers and professionals in drug development, this highlights both a need for further investigation and a point of caution. Future studies are essential to elucidate the toxicological and metabolic profile of 4-ethylcyclohexene before its potential in any biological application can be seriously considered.
References
- 1. 4-Ethylcyclohex-1-ene | C8H14 | CID 138037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethylcyclohexene (CAS 3742-42-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. CAS 3742-42-5: 4-ethylcyclohexene | CymitQuimica [cymitquimica.com]
- 4. 4-Ethylcyclohexene [webbook.nist.gov]
- 5. 4-Ethylcyclohexene|CAS 3742-42-5|C8H14 [benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. physicsforums.com [physicsforums.com]
- 10. 4-Ethylcyclohexene [webbook.nist.gov]
- 11. Cyclohexene, 4-ethenyl- [webbook.nist.gov]
- 12. 4-Ethylcyclohexene [webbook.nist.gov]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. In vitro metabolism of 4-vinylcyclohexene in rat and mouse liver, lung, and ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
